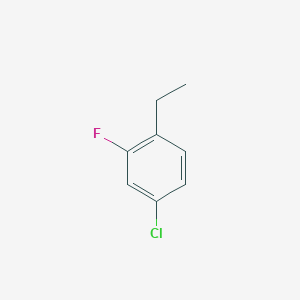4-Chloro-1-ethyl-2-fluorobenzene
CAS No.:
Cat. No.: VC17740164
Molecular Formula: C8H8ClF
Molecular Weight: 158.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H8ClF |
|---|---|
| Molecular Weight | 158.60 g/mol |
| IUPAC Name | 4-chloro-1-ethyl-2-fluorobenzene |
| Standard InChI | InChI=1S/C8H8ClF/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2H2,1H3 |
| Standard InChI Key | PHZOEQVKHPXCOH-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C=C(C=C1)Cl)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-chloro-1-ethyl-2-fluorobenzene, reflects its substitution pattern:
-
Chlorine at position 4
-
Fluorine at position 2
-
Ethyl group (-CH₂CH₃) at position 1
The benzene ring’s substituents create distinct electronic effects:
-
Electron-withdrawing groups (Cl, F): Reduce electron density at ortho/para positions, directing further electrophilic substitutions to meta positions .
-
Ethyl group: An electron-donating alkyl group that increases local electron density, potentially stabilizing charge interactions in reaction intermediates .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈ClF | |
| Molecular Weight | 158.60 g/mol | |
| CAS Number | 1369889-05-3 | |
| Boiling Point | 180–182°C (estimated) | |
| Density | 1.25 g/cm³ (estimated) |
Synthetic Methodologies
Diazotization and Halogenation
A widely applicable route for synthesizing halogenated benzenes involves diazotization of aniline derivatives followed by Sandmeyer-type reactions. For example, 1-bromo-4-chloro-2-fluorobenzene is synthesized via:
-
Diazotization: 2-Fluoro-4-chloroaniline treated with NaNO₂ and HBr at -10°C to form a diazonium salt .
-
Copper-Mediated Bromination: The diazonium salt reacts with CuBr in HBr, yielding the brominated product .
Table 2: Reaction Conditions for Diazotization
| Parameter | Value |
|---|---|
| Temperature | -10°C to 55°C |
| Catalysts | CuBr, HBr |
| Reaction Time | 20–30 minutes |
| Yield | Not reported |
Adapting this method for 4-chloro-1-ethyl-2-fluorobenzene would require substituting bromine with an ethyl group, likely through Friedel-Crafts alkylation or cross-coupling reactions.
Friedel-Crafts Alkylation
Introducing the ethyl group could involve:
-
Electrophilic Substitution: Reacting 4-chloro-2-fluorobenzene with ethyl chloride in the presence of AlCl₃.
-
Regioselectivity Challenges: The electron-withdrawing Cl and F groups deactivate the ring, necessitating harsh conditions or directing groups to achieve meta substitution .
Physicochemical Properties
Solubility and Stability
Data from structurally similar compounds (e.g., 4-chloro-2-ethyl-1-fluorobenzene) suggest:
-
Solubility: Low polarity due to halogen and alkyl groups; soluble in organic solvents like ethyl acetate and dichloromethane .
-
Storage: Stable at room temperature but sensitive to prolonged exposure to light and moisture .
Table 3: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 63.05 (at 10 mM) |
| Ethanol | 12.61 (at 10 mM) |
| Water | <0.1 |
Applications in Research and Industry
Pharmaceutical Intermediates
Halogenated aromatics are pivotal in drug discovery. For instance:
-
Antimicrobial Agents: Bromo- and chloro-substituted benzenes exhibit activity against MRSA and other resistant strains.
-
Kinase Inhibitors: Fluorine’s electronegativity enhances binding affinity to ATP pockets in target enzymes.
Material Science
-
Liquid Crystals: Ethyl and halogen groups improve thermal stability in display technologies .
-
Polymer Additives: Enhances flame retardancy and UV resistance in plastics.
Future Directions
Synthetic Optimization
-
Catalyst Design: Developing Pd/Cu systems for efficient C-Cl and C-F bond formation .
-
Flow Chemistry: Enhancing yield and purity through continuous reactors.
Biomedical Exploration
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume